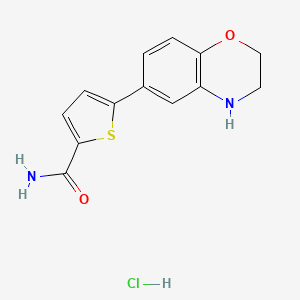![molecular formula C7H8N4 B1419512 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine CAS No. 494767-19-0](/img/structure/B1419512.png)
1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine
Vue d'ensemble
Description
“1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine” is a chemical compound with the molecular formula C6H6N4 . It is a derivative of pyrazolopyridine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine”, has been extensively studied . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine” are not explicitly mentioned in the search results. The compound has a molecular weight of 134.14 .Applications De Recherche Scientifique
Synthesis of Functionalized Pyrazolo[3,4-b]pyridines
A series of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines were synthesized using a green catalyst, L-proline. This process, involving the creation of a six-membered ring, is significant for its high yields and environmentally friendly approach (Gunasekaran, Prasanna, & Perumal, 2014).
Development of Fluorescent Sensors
A novel fluorescent dye bis-(pyridin-2-yl-methyl)-(1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amine (P1) was synthesized, acting as a sensor for fluorescence detection of small inorganic cations like lithium, sodium, and magnesium in polar solvents. This discovery is crucial for its potential applications in analytical chemistry (Mac et al., 2010).
Synthesis of Heterocyclic Histamine Analogues
Methods were developed for preparing 1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as heterocyclic histamine analogues. This research is significant for the potential development of novel pharmaceutical compounds (Žerovnik et al., 2010).
Antitumor, Antifungal, and Antibacterial Activities
Synthesis and characterization of various pyrazole derivatives revealed their potential as pharmacophores for antitumor, antifungal, and antibacterial activities. Such research opens pathways for developing new medicinal agents (Titi et al., 2020).
Green Synthesis Approaches
A green approach was employed for synthesizing indeno[2,1-e]pyrazolo[5,4-b]pyridines, highlighting the importance of environmentally friendly methods in chemical synthesis. This approach offers advantages like high yields, low cost, and easy operation (Shi et al., 2008).
Mécanisme D'action
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been extensively studied due to their structural similarity to the purine bases adenine and guanine . This suggests that 1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine may interact with similar biological targets, potentially including various enzymes and receptors.
Mode of Action
Related compounds have been shown to exhibit significant inhibitory activity against certain enzymes . The compound likely interacts with its targets, leading to changes in their function.
Result of Action
Related compounds have been shown to exhibit significant inhibitory activity, suggesting that this compound may have similar effects .
Orientations Futures
Propriétés
IUPAC Name |
1-methylpyrazolo[4,3-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-6-2-3-9-7(8)5(6)4-10-11/h2-4H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTQZKKNOZODAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1419433.png)

![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419435.png)

![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1419438.png)

![N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide](/img/structure/B1419443.png)

![2-[4-(1-Cyano-1-methylethyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B1419447.png)


![4-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride](/img/structure/B1419452.png)